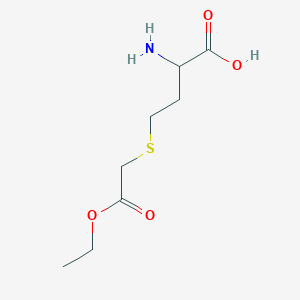

S-(2-ethoxy-2-oxoethyl)homocysteine

Description

Properties

Molecular Formula |

C8H15NO4S |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

2-amino-4-(2-ethoxy-2-oxoethyl)sulfanylbutanoic acid |

InChI |

InChI=1S/C8H15NO4S/c1-2-13-7(10)5-14-4-3-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12) |

InChI Key |

OELRIDDGOPXVOH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Homocysteine or homocysteine derivatives (e.g., homocysteine thiolactone or protected homocysteine)

- 2-ethoxy-2-oxoethyl electrophiles , such as 2-bromoethyl acetate or ethyl 2-bromo-2-oxoacetate

Reaction Conditions

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or aqueous media at controlled pH

- Base: Mild bases such as sodium bicarbonate (NaHCO3) to maintain slightly basic conditions (pH ~8) to deprotonate thiol and enhance nucleophilicity

- Temperature: Moderate heating (e.g., 40–60 °C) to facilitate reaction kinetics

- Time: Several hours to overnight (typically 12–24 h)

Detailed Preparation Methods

S-Alkylation of Homocysteine Thiol with Ethoxy-oxoethyl Electrophile

A representative method involves reacting homocysteine or homocysteine thiolactone with an ethoxy-oxoethyl halide under basic conditions:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve homocysteine thiolactone hydrochloride salt in degassed distilled water | pH adjusted to 8 with NaHCO3 | Thiol group is deprotonated |

| 2 | Add 2 equivalents of glycine or ethoxy-oxoethyl electrophile | Stir at 45 °C for 24 h | Formation of dipeptides or S-alkylated product |

| 3 | Purify crude product by preparative reverse-phase silica chromatography | Solvent system: 50:50:1 H2O:ACN:TFA | Isolate this compound in moderate yield (~26%) |

This method was adapted from peptide synthesis procedures involving homocysteine thiolactone and amino acids, demonstrating the feasibility of S-alkylation under aqueous conditions at mild temperature and pH control.

Use of Protected Homocysteine Derivatives and Alkylation

In more complex syntheses, homocysteine is first protected at the amino and carboxyl groups (e.g., Boc or Fmoc protection), then the thiol is selectively alkylated:

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Protect amino groups of homocysteine with tert-butoxycarbonyl (Boc) groups | Reaction with Boc anhydride in organic solvent, room temperature, 2 h | Formation of N,N-di-Boc homocysteine |

| 2 | Dissolve protected homocysteine in anhydrous DMF | Add base (e.g., triethylamine) | Thiol deprotonated for nucleophilic attack |

| 3 | Add 2-iodoethyl ethyl oxoacetate or similar electrophile | Stir at room temperature or slightly elevated temperature for 12–16 h | S-alkylation occurs |

| 4 | Workup by aqueous extraction, drying, and purification via column chromatography | Eluent: mixtures of ethyl acetate and hexanes or methanol/dichloromethane | Isolated pure this compound derivative |

This approach allows for better control over regioselectivity and purity, especially when further peptide coupling or modifications are planned.

Analytical Data and Reaction Monitoring

- Nuclear Magnetic Resonance (NMR): ^1H NMR is used to confirm the presence of the ethoxy group (triplet and quartet signals for CH3 and CH2), the methylene protons adjacent to sulfur, and the homocysteine backbone signals.

- Mass Spectrometry (MS): High-resolution mass spectrometry confirms molecular weight consistent with this compound.

- Chromatography: Reverse-phase HPLC or silica gel column chromatography is employed for purification and yield determination.

- Yield: Typical isolated yields range from 25% to 75%, depending on the method and purification efficiency.

Summary Table of Preparation Methods

| Method | Starting Material | Electrophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Aqueous S-alkylation | Homocysteine thiolactone HCl | Glycine or ethoxy-oxoethyl halide | Water (degassed) | NaHCO3 (pH 8) | 45 | 24 | ~26 | Mild, aqueous, peptide-like conditions |

| Protected amino acid alkylation | N,N-di-Boc homocysteine | 2-iodoethyl ethyl oxoacetate | DMF | Triethylamine | RT to 40 | 12-16 | 50-75 | Higher purity, better control |

| Solid-phase or solution peptide synthesis | Protected homocysteine derivatives | Ethoxy-oxoethyl electrophiles | Organic solvents | Bases like DIPEA or TEA | RT | Variable | Variable | For incorporation into peptides |

Research Discoveries and Developments

- This compound analogues have been studied for their inhibitory effects on enzymes such as S-Adenosyl-L-homocysteine Hydrolase (SAHH), which is involved in homocysteine metabolism and linked to cardiovascular and neurodegenerative diseases.

- Structural analogues with ethoxy-oxoethyl groups have shown promise in overcoming drug resistance in cancer cells, indicating the biological relevance of such modifications.

- Synthetic approaches leveraging S-alkylation of cysteine or homocysteine residues have been optimized to produce stable analogues for biochemical studies and therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

S-(2-ethoxy-2-oxoethyl)homocysteine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to yield the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like methyl iodide and acetyl chloride are employed for substitution reactions.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

S-(2-ethoxy-2-oxoethyl)homocysteine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its role in metabolic pathways and potential as a biomarker.

Medicine: Investigated for its therapeutic potential in treating diseases related to homocysteine metabolism.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of S-(2-ethoxy-2-oxoethyl)homocysteine involves its interaction with various enzymes and proteins. It can act as a substrate for enzymes involved in homocysteine metabolism, influencing pathways such as methylation and transsulfuration. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with molecular targets like S-ribosylhomocysteine lyase .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1. Structural Comparisons

The table below highlights key structural and functional differences:

2.2. Metabolic Pathways

- This compound: Likely metabolized via esterases or transferases, releasing Hcy and ethoxy-oxoethyl fragments.

- SAH : Generated during SAM-dependent methylation. Accumulation inhibits methyltransferases, disrupting epigenetic regulation and contributing to vascular dysfunction .

- HTL : Formed via methionyl-tRNA synthetase editing. Promotes protein damage via N-homocysteinylation and activates endoplasmic reticulum (ER) stress pathways .

- SAM: Central methyl donor; its conversion to SAH drives methylation cycles. Deficiency correlates with elevated Hcy and cardiovascular risk .

2.4. Analytical Methods

- SAH and HTL: Quantified via HPLC, immunoassays, or enzymatic methods .

- This compound : Likely requires specialized techniques (e.g., LC-MS) due to its synthetic ester moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.